molecular formula C10H15ClN2O B2938654 N-(2-aminophenyl)butanamide;hydrochloride CAS No. 2253640-44-5

N-(2-aminophenyl)butanamide;hydrochloride

Cat. No.: B2938654
CAS No.: 2253640-44-5
M. Wt: 214.69
InChI Key: RQKRUULFCXOFTI-UHFFFAOYSA-N
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Description

Significance of the N-(2-aminophenyl) Amide Moiety in Organic Synthesis and Molecular Design

The N-(2-aminophenyl) amide moiety is a key structural alert in the fields of organic synthesis and molecular design, particularly in medicinal chemistry. This scaffold is recognized for its ability to serve as a versatile precursor in the synthesis of various heterocyclic compounds and as a key pharmacophore in biologically active molecules.

The amide bond itself is a cornerstone in the development of modern medicine due to its unique chemical properties. numberanalytics.com Amides are relatively stable under physiological conditions, making them a reliable linkage in drug molecules. numberanalytics.comnumberanalytics.com They can also participate in hydrogen bonding as both donors and acceptors, which is crucial for their interaction with biological targets. numberanalytics.comnumberanalytics.com

The N-(2-aminophenyl) amide structure, specifically, has been identified as a critical component in the design of histone deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is an emerging strategy in cancer therapy. nih.govfrontiersin.org The 2-aminophenyl group in these molecules often acts as a "linker" that connects a zinc-binding group to a "cap" group, which interacts with the surface of the enzyme.

The general structure of these inhibitors often consists of three parts: a zinc-binding group, a hydrophobic linker, and a cap group that interacts with the rim of the HDAC active site. The N-(2-aminophenyl) amide moiety can function as part of this linker and cap region, providing the necessary structural and electronic features for potent and selective inhibition.

Overview of Research Trajectories for N-(2-aminophenyl)butanamide;hydrochloride Analogues

The research trajectories for analogues of N-(2-aminophenyl)butanamide are predominantly focused on the development of novel therapeutic agents, particularly in the realm of oncology. The primary area of investigation for this class of compounds is their potential as histone deacetylase (HDAC) inhibitors. nih.govnih.gov

Research has shown that novel 2-aminophenyl benzamides and acrylamides can inhibit human HDAC enzymes and induce hyperacetylation of histones in cancer cells. nih.gov These compounds have been found to selectively inhibit the proliferation of various human cancer cells while not affecting normal cells. nih.gov The growth inhibition is linked to the induction of histone acetylation and can lead to a significant reduction in tumor growth in xenograft models. nih.gov

One study focused on the discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a potent HDAC inhibitor. frontiersin.orgnih.gov This compound demonstrated class I selectivity with significant inhibitory activity against HDAC1, HDAC2, and HDAC3. frontiersin.orgnih.gov In cell-based assays, it showed much higher potency in inhibiting the growth of certain cancer cell lines compared to a known HDAC inhibitor, suberoylanilide hydroxamic acid (SAHA). frontiersin.orgnih.gov Further investigation revealed that this analogue induces cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a lead compound for developing bifunctional HDAC inhibitors for solid tumors. frontiersin.orgnih.gov

Another research avenue involves the synthesis and structural characterization of related compounds like N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide. nih.gov Such studies are crucial for understanding the structure-activity relationships within this class of molecules and for designing more effective and selective drugs. nih.gov

The table below summarizes the research focus on some analogues of N-(2-aminophenyl)butanamide:

Analogue Class Primary Research Focus Key Findings
N-(2-aminophenyl)benzamidesHistone Deacetylase (HDAC) InhibitionSelective inhibition of cancer cell proliferation; induction of histone hyperacetylation. nih.gov
(E)-N-(2-aminophenyl)acrylamidesHistone Deacetylase (HDAC) InhibitionReversible, acetylation-dependent growth inhibition of cancer cells; significant reduction of tumor growth in vivo. nih.gov
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideBifunctional HDAC InhibitionPotent, class I selective HDAC inhibition; induction of G2/M phase arrest and apoptosis in cancer cells. frontiersin.orgnih.gov
N-(2-aminophenyl)benzamide Acridine DerivativesDual Topoisomerase I and HDAC InhibitionDevelopment of dual-targeting anticancer agents. researchgate.net

These research trajectories highlight the significant potential of the N-(2-aminophenyl) amide scaffold in the design of novel therapeutics. While this compound itself is not the direct subject of these studies, its structure fits the general pharmacophore model of an HDAC inhibitor, suggesting it could serve as a valuable starting point or intermediate for the synthesis of new, biologically active compounds.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminophenyl)butanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-2-5-10(13)12-9-7-4-3-6-8(9)11;/h3-4,6-7H,2,5,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKRUULFCXOFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Aminophenyl Butanamide;hydrochloride and Its Structural Analogues

Direct Synthetic Approaches to N-(2-aminophenyl) Amides

Direct synthesis provides the most straightforward route to N-(2-aminophenyl) amides, typically involving the formation of an amide bond between a 2-aminophenyl precursor and a butanoyl moiety.

Amidation Reactions and Condensation Strategies

The selective mono-acylation of o-phenylenediamine (B120857) is a primary challenge in the direct synthesis of N-(2-aminophenyl)butanamide. The presence of two nucleophilic amino groups can lead to di-acylation or subsequent cyclization to form benzimidazoles, depending on the reaction conditions. researchgate.net

Acylation with Butanoyl Chloride: The reaction of o-phenylenediamine with butanoyl chloride is a common approach. To favor mono-acylation, careful control of stoichiometry and reaction conditions is essential. Using a 1:1 molar ratio of the reactants and conducting the reaction at low temperatures can enhance the yield of the desired mono-amide. The choice of solvent and the presence of a base to neutralize the hydrochloric acid byproduct also play a significant role. For instance, the reaction can be carried out in a non-polar solvent with a tertiary amine base like triethylamine (B128534) to scavenge the HCl produced.

Condensation with Butyric Acid: Alternatively, N-(2-aminophenyl)butanamide can be synthesized by the condensation of o-phenylenediamine with butyric acid. This reaction typically requires the use of coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. nih.govnih.gov The reaction is generally performed in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

A convenient protocol for amide bond formation, particularly for electron-deficient amines, involves using 1 equivalent of EDC and 1 equivalent of 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of HOBt and a base like diisopropylethylamine (DIPEA). nih.gov This method has proven effective for a range of functionalized amide derivatives. nih.gov

Acylating AgentCoupling/Activating AgentsKey ConditionsProductRef
Butanoyl chlorideTriethylamineLow temperature, controlled stoichiometryN-(2-aminophenyl)butanamide researchgate.net
Butyric acidDCC, HOBtAnhydrous solvent (e.g., DCM, DMF)N-(2-aminophenyl)butanamide nih.govnih.gov
Butyric acidEDC, DMAP, cat. HOBt, DIPEAAcetonitrileN-(2-aminophenyl)butanamide nih.gov

Table 1: Amidation and Condensation Strategies for N-(2-aminophenyl)butanamide

Functional Group Interconversions on Aromatic and Butanamide Scaffolds

Functional group interconversion (FGI) offers an alternative pathway to N-(2-aminophenyl)butanamide by modifying a precursor molecule that already contains either the aromatic or the butanamide scaffold. A notable example is the reduction of a nitro group to an amino group.

A two-step, one-pot protocol allows for the conversion of nitro-arenes directly into N-aryl amides. This method involves the metal-free reduction of the nitro group using trichlorosilane, followed by the addition of an anhydride (B1165640) to form the corresponding N-aryl carboxyamide. nih.gov This approach is highly chemoselective and provides good to excellent yields after a simple aqueous workup. nih.gov For the synthesis of N-(2-aminophenyl)butanamide, this would involve the reduction of 2-nitroaniline (B44862) followed by acylation with butyric anhydride. This strategy avoids the direct handling of potentially hazardous anilines. nih.gov

Synthesis via Key Intermediates Bearing the 2-Aminophenyl Functionality

The synthesis of N-(2-aminophenyl)butanamide and its analogs can also be achieved through the use of key intermediates that already possess the 2-aminophenyl moiety.

Utilization of o-Aminophenol Derivatives in Cyclization Reactions

While not a direct route to N-(2-aminophenyl)butanamide, the synthesis of its structural analogue, N-(2-hydroxyphenyl)butanamide, from o-aminophenol is an important related methodology. o-Aminophenol derivatives are valuable reagents in organic synthesis, known for their ability to form heterocyclic structures such as benzoxazoles.

The synthesis of N-(2-hydroxyphenyl) amides can be achieved through the acylation of o-aminophenol. For instance, 2-chloro-N-(2-hydroxyphenyl)acetamide has been synthesized, demonstrating the feasibility of acylating the amino group of o-aminophenol. researchgate.net Similarly, N-(2-hydroxyphenyl)butanamide can be prepared by reacting o-aminophenol with butanoyl chloride or butyric anhydride under controlled conditions to favor N-acylation over O-acylation.

Starting MaterialReagentProduct
o-AminophenolButanoyl chlorideN-(2-hydroxyphenyl)butanamide
o-AminophenolButyric anhydrideN-(2-hydroxyphenyl)butanamide

Table 2: Synthesis of N-(2-hydroxyphenyl)butanamide

Incorporation of 2-Aminophenyl(phenyl)phosphine as a Synthetic Precursor

The use of organophosphorus compounds as precursors in amide synthesis is a more specialized approach. While detailed studies on the direct acylation of 2-aminophenyl(phenyl)phosphine to form the corresponding butanamide are not widely reported, the reactivity of the amino group in similar phosphine-containing anilines suggests this transformation is plausible. The synthesis of 2-(aminophenyl)benzothiazole derivatives, which share the 2-aminophenyl structural motif, has been explored, indicating the versatility of this building block in forming C-N bonds. nih.gov The acylation would likely proceed at the amino group, given its nucleophilicity, though the phosphine (B1218219) moiety could influence the reaction's regioselectivity and reactivity.

Derivatization and Structural Modifications of the N-(2-aminophenyl)butanamide Core

Once the N-(2-aminophenyl)butanamide core is synthesized, it can undergo further derivatization and structural modification at several positions, primarily at the free amino group and on the butanamide side chain.

The free amino group of N-(2-aminophenyl)butanamide is a key site for derivatization. It can undergo a variety of reactions typical of primary aromatic amines. For instance, it can be acylated with other acyl chlorides or anhydrides to form N,N'-diacyl derivatives. Alkylation reactions can introduce alkyl groups onto the amino nitrogen. Furthermore, the amino group can be converted to other functionalities through diazotization followed by substitution reactions.

Modification of the butanamide side chain is also possible, although it generally requires more complex synthetic strategies. For example, functional groups could be introduced at the α, β, or γ positions of the butanoyl group prior to the amidation reaction. Alternatively, transformations of the amide group itself into other functionalities, such as thioamides, are also a possibility. For instance, N-aryl-substituted benzamides can be converted to the corresponding benzothioamides using various thiating reagents. nih.gov

Introduction of Substituents on the Butanamide Chain

The primary and most direct method for the synthesis of N-(2-aminophenyl)butanamide involves the acylation of o-phenylenediamine with butanoyl chloride. libretexts.org This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The solvent of choice is often an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). hud.ac.uk

To introduce substituents on the butanamide chain, a common strategy is to utilize appropriately substituted butanoyl chlorides. These can be prepared from the corresponding substituted butanoic acids by reaction with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net

For instance, the synthesis of analogues with alkyl or aryl substituents at the C2 or C3 position of the butanamide chain can be achieved by employing α- or β-substituted butanoyl chlorides.

Table 1: Synthesis of Butanamide Chain Analogues

Entry Substituted Butanoyl Chloride Amine Product Proposed Conditions
1 2-Methylbutanoyl chloride o-Phenylenediamine N-(2-aminophenyl)-2-methylbutanamide TEA, DCM, 0 °C to rt
2 3-Methylbutanoyl chloride o-Phenylenediamine N-(2-aminophenyl)-3-methylbutanamide Pyridine, THF, 0 °C to rt

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the more nucleophilic amino group of o-phenylenediamine attacks the electrophilic carbonyl carbon of the butanoyl chloride. chemguide.co.uk Due to the presence of two amino groups in o-phenylenediamine, careful control of reaction conditions, such as temperature and stoichiometry of the acylating agent, is crucial to favor mono-acylation and prevent the formation of the di-acylated product. Selective acylation of one amino group is generally achievable due to the deactivating effect of the first introduced amide group on the second amino group.

Modifications of the Phenyl Ring System

Modifications to the phenyl ring of N-(2-aminophenyl)butanamide are achieved by starting with appropriately substituted o-phenylenediamine precursors. A wide variety of substituted anilines can be synthesized, which can then be converted to the corresponding o-phenylenediamines. For example, nitration of a substituted aniline (B41778) followed by selective reduction of the nitro group ortho to the existing amino group can yield the desired substituted o-phenylenediamine. researchgate.net

Once the desired substituted o-phenylenediamine is obtained, it can be acylated with butanoyl chloride or its derivatives to yield the target N-(substituted-2-aminophenyl)butanamide. The reactivity of the substituted o-phenylenediamine in the acylation reaction can be influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups can enhance the nucleophilicity of the amino groups, potentially leading to faster reaction rates, while electron-withdrawing groups can have the opposite effect. nih.gov

Table 2: Synthesis of Phenyl Ring Modified Analogues

Entry Substituted o-Phenylenediamine Acylating Agent Product Proposed Conditions
1 4-Chloro-1,2-phenylenediamine Butanoyl chloride N-(4-chloro-2-aminophenyl)butanamide TEA, DCM, 0 °C to rt
2 4-Methyl-1,2-phenylenediamine Butanoyl chloride N-(4-methyl-2-aminophenyl)butanamide Pyridine, THF, 0 °C to rt

The synthesis of the hydrochloride salt of the final compound is typically achieved by treating a solution of the free base in a suitable solvent, such as diethyl ether or ethanol, with a solution of hydrogen chloride in the same or a compatible solvent.

Stereoselective Synthetic Strategies for Chiral Analogues

The development of stereoselective synthetic routes to chiral analogues of N-(2-aminophenyl)butanamide is of great interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. Chiral centers can be introduced either on the butanamide chain or on the phenyl ring.

One common approach to introduce chirality on the butanamide chain is to use a chiral acylating agent. For example, (S)-2-phenylbutanoic acid can be converted to its corresponding acyl chloride, which can then be reacted with o-phenylenediamine to yield (S)-N-(2-aminophenyl)-2-phenylbutanamide. This approach relies on the availability of the enantiomerically pure starting carboxylic acid.

An alternative and widely used strategy involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral N-(2-aminophenyl)butanamide analogues, a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, could be attached to the butanamide precursor. nih.govharvard.edu For example, a chiral oxazolidinone can be acylated with a substituted butanoyl chloride. The resulting N-acyloxazolidinone can then undergo a diastereoselective reaction, such as an alkylation, to introduce a new stereocenter. Subsequent cleavage of the auxiliary would provide the enantiomerically enriched butanoic acid, which can then be converted to the acyl chloride and reacted with o-phenylenediamine.

Another strategy is the enantioselective alkylation of an N-acylsulfenamide, which can be prepared from the corresponding amide. nih.gov This method allows for the synthesis of chiral amides with high enantioselectivity. researchgate.net Furthermore, recent advances in umpolung amide synthesis offer an epimerization-free route to chiral N-aryl amides. nih.govacs.orgnih.gov

Table 3: Stereoselective Synthesis Approaches

Approach Description Key Reagents/Intermediates
Chiral Acylating Agent Use of an enantiomerically pure substituted butanoyl chloride. (S)-2-Phenylbutanoyl chloride
Chiral Auxiliary Temporary attachment of a chiral molecule to direct stereoselective reactions. Evans' oxazolidinone, pseudoephedrine

These stereoselective strategies provide access to specific enantiomers of N-(2-aminophenyl)butanamide analogues, which is crucial for investigating their structure-activity relationships in various biological contexts.

Chemical Reactivity and Mechanistic Investigations of N 2 Aminophenyl Butanamide;hydrochloride Derivatives

Electrophilic and Nucleophilic Transformations at the Amide and Amino Sites

The presence of both a nucleophilic primary amine and an amide group, which contains a nucleophilic nitrogen and an electrophilic carbonyl carbon, allows for a variety of transformations. The reactivity is often influenced by the reaction conditions, particularly pH.

The primary amino group of N-(2-aminophenyl)butanamide is a potent nucleophile, capable of attacking various electrophiles. However, its most significant role is in intramolecular reactions. Under acidic or thermal conditions, the neutral amino group can attack the electrophilic carbonyl carbon of the amide group. This intramolecular nucleophilic acyl substitution is a common pathway for the formation of heterocyclic structures.

This process leads to the cyclization of the molecule to form 2-propyl-1H-benzimidazole. tuiasi.roorganic-chemistry.org The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule. The mechanism involves the initial attack of the exocyclic primary amine on the amide carbonyl, a process that is often the rate-determining step. Subsequent proton transfers and dehydration lead to the stable aromatic benzimidazole (B57391) ring system. rsc.org

Kinetic studies on analogous N-aryl-2-(2-aminophenyl)alkylamides have shown that the cyclization is subject to general acid catalysis. rsc.org The mechanism is considered to be a concerted attack by the neutral amine, followed by a proton transfer from a general acid to the amide oxygen to facilitate the departure of the water molecule. rsc.org

The table below summarizes typical conditions for the cyclization of ortho-amino anilide systems to benzimidazoles, a reaction pathway directly applicable to N-(2-aminophenyl)butanamide.

Starting MaterialReagent/CatalystConditionsProductReference
o-phenylenediamine (B120857) & Carboxylic AcidPolyphosphoric acid (PPA)High Temperature2-substituted-benzimidazole tuiasi.ro
o-phenylenediamine & Carboxylic Acido-phosphoric acidReflux2-substituted-benzimidazole tuiasi.ro
N-(2-aminophenyl)alkylamideAcidic BufferpH-dependentBenzimidazole derivative rsc.org
o-nitroaniline & Formic AcidIron powder, NH4ClHeatBenzimidazole organic-chemistry.org

This table is interactive. Click on the headers to sort.

Lewis acids play a crucial role in activating the amide group towards nucleophilic attack. By coordinating to the lone pair of electrons on the carbonyl oxygen, a Lewis acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

For N-(2-aminophenyl)butanamide, a Lewis acid such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) would activate the butanamide carbonyl. This activation significantly facilitates the intramolecular nucleophilic attack by the adjacent primary amino group, allowing the cyclization to 2-propyl-1H-benzimidazole to occur under much milder conditions than thermal methods alone. nih.gov

The proposed mechanism involves:

Coordination: The Lewis acid (LA) coordinates to the carbonyl oxygen atom of the amide.

Activation: This coordination polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon.

Intramolecular Attack: The nucleophilic primary amino group attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Elimination & Rearomatization: Aided by the Lewis acid, a molecule of water is eliminated, and the benzimidazole ring is formed.

Lewis acids can also promote other transformations. For instance, in related systems, Lewis acids have been used to catalyze nucleophilic displacement reactions and facilitate complex cycloadditions. nih.govresearchgate.netresearchgate.net

Rearrangement Reactions Involving the N-(2-aminophenyl) System

The specific arrangement of atoms in the N-(2-aminophenyl) moiety makes it a candidate for certain types of intramolecular rearrangements, most notably analogs of the Smiles rearrangement.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) where a nucleophile attacks an aromatic ring to displace a leaving group, with both the nucleophile and leaving group connected by a three-atom chain. nih.govmanchester.ac.uk While a classic Smiles rearrangement is not directly applicable to N-(2-aminophenyl)butanamide itself, closely related structures such as N-aryl anthranilamides (amides of 2-aminobenzoic acid) undergo this transformation readily. researchgate.netnih.gov

In these analogous systems, the amide nitrogen anion acts as the nucleophile, attacking the second aryl ring and displacing a leaving group. researchgate.netnih.gov A key finding is that the reaction can proceed even on electronically unactivated aromatic rings because the conformational arrangement of the starting material brings the reacting centers into close proximity. researchgate.netnih.gov

For a derivative of N-(2-aminophenyl)butanamide to undergo a Smiles-like rearrangement, the primary amino group would need to be attached to an activated aromatic system. For example, if the primary amine of a related anilide were linked to a 2,4-dinitrophenyl group, the amide nitrogen could act as a nucleophile, attack the dinitrophenyl ring, and displace the amine in a classic Smiles rearrangement pathway.

Participation in Catalytic Cycles and Complex Reaction Cascades

The N-(2-aminophenyl)butanamide structure can serve as a versatile building block or ligand in more complex reaction sequences and catalytic processes. The vicinal amino and amide groups can function as a bidentate ligand, coordinating to metal centers to form stable chelate complexes.

These metal complexes can themselves be catalysts. For example, group 5 metal amides derived from chiral biaryldiamine ligands are active catalysts for asymmetric hydroamination and cyclization reactions. rsc.org It is conceivable that N-(2-aminophenyl)butanamide or its chiral derivatives could be used to synthesize ligands for similar catalytic applications.

Furthermore, the compound can be a precursor in reaction cascades. An initial reaction, such as acylation or alkylation at the primary amino group, can be followed by an intramolecular cyclization to generate more complex heterocyclic systems. This one-pot synthesis approach is an efficient strategy for building molecular complexity. nih.gov The catalytic conversion of the closely related N-(2-aminophenyl)phthalamic acid demonstrates the potential for such molecules to participate in catalytic imidization and cyclodehydration reactions. researchgate.net

Application of the N 2 Aminophenyl Amide Motif in Advanced Molecular Design

Pharmacophore Identification and Molecular Recognition Principles

The N-(2-aminophenyl) amide group serves as a key recognition element for various biological macromolecules. Its ability to engage in specific non-covalent interactions is fundamental to its function as a pharmacophore.

Role of the N-(2-aminophenyl) Amide Group in Enzyme Binding

The N-(2-aminophenyl) amide moiety is a critical zinc-binding group (ZBG) in a class of enzyme inhibitors, particularly for zinc-dependent enzymes like histone deacetylases (HDACs). The nitrogen and oxygen atoms of the amide, along with the ortho-amino group, can effectively chelate the zinc ion present in the active site of these enzymes. This interaction is a primary determinant of the inhibitory potency of molecules containing this motif.

Hydrogen Bonding Networks and Chelation in Biological Interactions

The N-(2-aminophenyl) amide group can participate in a network of hydrogen bonds within an enzyme's active site. The amide proton and the protons of the ortho-amino group can act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions, in addition to the chelation of the catalytic metal ion, contribute to the stable binding of the inhibitor to the enzyme, enhancing its potency and selectivity. The formation of these hydrogen bonding networks is crucial for the precise orientation of the inhibitor within the active site, maximizing its interaction with key amino acid residues.

Design Principles for Enzyme Inhibitors and Modulators

The N-(2-aminophenyl) amide motif has been successfully incorporated into the design of potent and selective inhibitors for several enzyme families. The following sections detail the design principles for inhibitors of Histone Deacetylases (HDACs) and Indoleamine 2,3-Dioxygenase 1 (IDO1), as well as the impact of spacer and linker design on pharmacological activity.

Structural Requirements for Histone Deacetylase (HDAC) Inhibition

The general structure of an HDAC inhibitor comprises three key components: a zinc-binding group (ZBG), a linker, and a cap group. The N-(2-aminophenyl) amide moiety serves as an effective ZBG, particularly for class I HDACs (HDAC1, 2, and 3). nih.govnih.gov

The binding of the N-(2-aminophenyl) amide to the zinc ion in the HDAC active site is a critical interaction for inhibition. nih.gov The potency and selectivity of these inhibitors can be modulated by modifications to the linker and cap regions. For instance, N-(2-aminophenyl)-benzamide derivatives have been extensively studied as HDAC inhibitors. nih.govresearchgate.net

Compound IDModificationHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Reference
15k Chiral oxazoline (B21484) capping group801106 nih.gov
NA 4-(bis(2-chloroethyl)amino)benzoyl group95.2260.7255.7 mdpi.com

This table presents a selection of N-(2-aminophenyl)benzamide-based HDAC inhibitors and their reported inhibitory concentrations (IC50) against class I HDAC isoforms.

Research has shown that the nature of the linker connecting the N-(2-aminophenyl) amide ZBG to the cap group significantly influences the inhibitor's activity. While aromatic linkers are common, studies on aliphatic linkers have suggested they may decrease HDAC inhibitory activity, potentially due to the loss of π-π stacking interactions within the enzyme's active site. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Strategies

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune tolerance. nih.gov It is a significant target in cancer immunotherapy. nih.gov While various chemical scaffolds have been explored for IDO1 inhibition, including those with indole, imidazole, and triazole motifs, the N-(2-aminophenyl) amide motif is not a commonly reported pharmacophore for potent IDO1 inhibitors. nih.govmdpi.com

Current strategies for IDO1 inhibitor design often focus on compounds that can interact with the heme iron in the active site. nih.gov The design of dual inhibitors targeting both IDO1 and other enzymes like STAT3 is also an active area of research. nih.gov However, a comprehensive review of the literature does not reveal significant efforts or successes in utilizing the N-(2-aminophenyl)butanamide or related amide structures for the development of IDO1 inhibitors.

Future Directions and Emerging Research Avenues in N 2 Aminophenyl Butanamide;hydrochloride Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of N-(2-aminophenyl)butanamide, the parent compound of the hydrochloride salt, is fundamentally an amidation reaction. Traditional methods for creating amide bonds often come with environmental drawbacks and inefficiencies. bohrium.com Future research is expected to focus on developing greener and more sustainable synthetic protocols.

Emerging sustainable methodologies for amide synthesis that could be adapted include:

Enzymatic Catalysis : Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), offer a green alternative for amide bond formation from carboxylic acids and amines, often proceeding with high yields and purity under mild conditions. nih.govnih.gov

Photocatalysis : The use of Covalent Organic Frameworks (COFs) as heterogeneous photocatalysts under red light irradiation presents a novel, energy-efficient route to synthesize amides directly from alcohols. dst.gov.in

Electrosynthesis : As a burgeoning field in green chemistry, electrosynthesis provides a sustainable pathway for amide preparation, minimizing the use of harsh reagents. rsc.org

Novel Catalytic Systems : Acceptorless dehydrogenative coupling of epoxides and amines using ruthenium pincer complexes is another innovative method that produces amides with high atom economy, generating only hydrogen gas as a byproduct. rsc.org

These modern techniques represent a significant shift away from conventional methods that require stoichiometric coupling agents, high temperatures, or harsh conditions. bohrium.comcatrin.com The adoption of such strategies would not only streamline the production of N-(2-aminophenyl)butanamide;hydrochloride but also align its synthesis with the principles of sustainable chemistry.

Rational Design of Next-Generation Molecular Probes and Functional Molecules

The N-(2-aminophenyl)amide scaffold is a versatile building block in medicinal chemistry and materials science. mdpi.com Rational design strategies can harness this core structure to develop a new generation of molecules with tailored functions. Research on analogous compounds has revealed significant potential in several areas.

Therapeutic Agents: The N-(2-aminophenyl)benzamide and acrylamide (B121943) frameworks are well-established as potent inhibitors of histone deacetylases (HDACs), a key target in cancer therapy. nih.gov Derivatives have been designed that selectively inhibit cancer cell proliferation and reduce tumor growth in preclinical models. nih.gov By modifying the butanamide portion of N-(2-aminophenyl)butanamide, researchers can explore new structure-activity relationships to create novel HDAC inhibitors. Furthermore, this scaffold has been integrated into dual-target inhibitors, such as molecules that inhibit both Bcr-Abl and HDAC, offering a promising approach for complex diseases like cancer. rsc.org The core structure is also found in compounds developed as inhibitors for other enzymes, including topoisomerase I. nih.gov

Antimicrobial Agents: Derivatives of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides have demonstrated a broad spectrum of antibacterial and antifungal activities. nih.gov This suggests that the N-(2-aminophenyl)butanamide core could be a valuable starting point for developing new antimicrobial agents to combat drug-resistant pathogens.

Molecular Probes and Sensors: Closely related structures, such as 2-(2′-aminophenyl)benzothiazole derivatives, are known for their unique fluorescent properties and are used as sensors for cations and anions, as well as for bioimaging. nih.gov The inherent structural features of the N-(2-aminophenyl)amide moiety could be exploited to design novel fluorescent probes for biological applications. mdpi.com

Functional ApplicationCore Scaffold ExamplePotential Therapeutic/Diagnostic UseKey Findings
HDAC InhibitionN-(2-aminophenyl)benzamideAnticancer TherapyInhibits HDAC enzymes and induces hyperacetylation of histones in cancer cells. nih.gov
Dual-Target Inhibition2-amino-N-(2-aminophenyl)thiazole-5-carboxamideAnticancer Therapy (Leukemia, Prostate Cancer)Simultaneously inhibits Bcr-Abl and HDAC1, showing potent antiproliferative activities. rsc.org
Antimicrobial ActivityN-(2-hydroxy-5-nitrophenyl)benzamideInfectious Disease TreatmentBroad-spectrum activity against various bacteria and fungi. nih.gov
Fluorescent Probes2-(2′-aminophenyl)benzothiazoleBioimaging and Ion SensingCore structure exhibits tunable fluorescent properties suitable for sensing applications. nih.gov

Development of Advanced Computational Models for Predictive Analysis

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel molecules based on the N-(2-aminophenyl)butanamide scaffold. Advanced computational models can predict the biological activity and physicochemical properties of derivatives, guiding synthetic efforts and reducing reliance on extensive experimental screening.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies have been successfully applied to series of N-(2-aminophenyl)benzamide derivatives to understand the structural requirements for HDAC inhibition. nih.govbenthamdirect.comrjptonline.orgsphinxsai.com These models correlate the three-dimensional properties of molecules with their biological activities, providing predictive insights. nih.govbenthamdirect.com For instance, QSAR models have revealed that hydrophobic characteristics are crucial for the HDAC inhibitory activity of these compounds. nih.govbenthamdirect.com Such models can be developed for N-(2-aminophenyl)butanamide derivatives to predict their potential as enzyme inhibitors or other bioactive agents. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. nih.gov For a related compound, N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, DFT was used to analyze the frontier molecular orbitals (HOMO-LUMO), providing insights into the molecule's kinetic stability and charge transfer capabilities. nih.gov Similar DFT studies on this compound could predict its reactivity and guide the design of derivatives with desired electronic properties. researchgate.net

Molecular Docking and Dynamics: These techniques simulate the interaction between a small molecule and a biological target, such as an enzyme's active site. Molecular docking has been used to elucidate the binding modes of N-(2-aminophenyl)benzamide derivatives with HDAC2, confirming interactions with key amino acid residues. rjptonline.org This approach can be used to screen virtual libraries of N-(2-aminophenyl)butanamide derivatives against various biological targets, prioritizing candidates for synthesis. nih.gov

Computational TechniqueApplicationPredicted PropertiesExample from Analogous Compounds
3D-QSARPredicting Biological ActivityInhibitory potency (e.g., pIC50)Developed predictive models for HDAC inhibition by N-(2-aminophenyl)benzamide derivatives. nih.govbenthamdirect.comrjptonline.org
DFTAnalyzing Molecular PropertiesReactivity, stability, electronic structure (HOMO-LUMO gap)Calculated frontier orbital energies to assess the stability of an N-(2-aminophenyl)acetamide analog. nih.gov
Molecular DockingSimulating Ligand-Target InteractionsBinding modes, interaction with amino acidsElucidated the binding of benzamide (B126) derivatives to the HDAC2 active site. rjptonline.org
Hirshfeld Surface AnalysisInvestigating Intermolecular InteractionsCrystal packing, hydrogen bondingCharacterized intermolecular interactions stabilizing the crystal structure of a related acetamide. nih.gov

Interdisciplinary Research Integrating Chemical Synthesis with Biological Inquiry

The true potential of this compound will be unlocked through collaborative, interdisciplinary research that bridges the gap between chemical synthesis and biological evaluation. mdpi.com This integrated approach ensures that newly designed and synthesized molecules are promptly tested for their intended biological functions, creating a feedback loop for further optimization.

Future research in this area will likely involve a cyclical process:

Design and Synthesis : Chemists will design and synthesize novel derivatives of N-(2-aminophenyl)butanamide using sustainable and efficient methods. researchgate.net

Biological Screening : Biologists will then evaluate these new compounds in a variety of assays. This could include testing for anticancer activity against different cell lines, assessing antimicrobial efficacy against panels of bacteria and fungi, or measuring inhibitory activity against specific enzyme targets like HDACs. nih.govnih.govmdpi.com

Mechanism of Action Studies : For promising compounds, further investigations will be conducted to understand their mechanism of action. This might involve studying their interactions with DNA, their effects on cell cycle progression, or their ability to induce apoptosis in cancer cells. nih.gov

Structure-Activity Relationship (SAR) Analysis : The combined chemical and biological data will be used to build robust SAR models. These models will inform the next round of molecular design, leading to the rational development of more potent and selective compounds. nih.gov

This synergy between chemistry and biology is essential for translating a basic chemical scaffold into functional molecules with real-world applications, from new therapeutic agents to advanced diagnostic tools. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-aminophenyl)butanamide hydrochloride, and how can researchers optimize reaction yields?

  • Methodology : The compound can be synthesized via acylation of 2-aminophenylamine with butanoyl chloride under anhydrous conditions. Key steps include:

  • Protection of the amine group : Use tert-butoxycarbonyl (Boc) protection to prevent side reactions during acylation .
  • Coupling reaction : React the Boc-protected intermediate with butanoyl chloride in dichloromethane (DCM) with triethylamine as a base.
  • Deprotection and salt formation : Remove the Boc group using HCl in dioxane, yielding the hydrochloride salt .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–5°C) to minimize by-products.

Q. Which analytical techniques are critical for characterizing N-(2-aminophenyl)butanamide hydrochloride, and what parameters should be prioritized?

  • Key Techniques :

  • NMR spectroscopy : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.4 ppm, amide NH at δ 8.5–9.0 ppm) and 13C^{13}C-NMR (carbonyl signal at ~170 ppm) .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 223.1 for the free base) .
  • X-ray powder diffraction (XRPD) : Assess crystallinity and polymorphic forms, critical for reproducibility in biological assays .

Q. What safety protocols are essential when handling N-(2-aminophenyl)butanamide hydrochloride in laboratory settings?

  • Guidelines :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Segregate acidic waste (e.g., HCl by-products) and neutralize before disposal .

Advanced Research Questions

Q. How does N-(2-aminophenyl)butanamide hydrochloride interact with histone deacetylases (HDACs), and what experimental models validate its selectivity?

  • Mechanistic Insights : The compound acts as a selective HDAC2/3 inhibitor by chelating zinc ions in the enzyme active site.

  • In vitro validation : Use recombinant HDAC isoforms (HDAC1–11) in fluorometric assays with acetylated substrates (e.g., Boc-Lys(Ac)-AMC). IC50_{50} values for HDAC2/3 are typically <100 nM, while other isoforms show IC50_{50} >1 µM .
  • Cellular models : Test anticancer activity in leukemia cell lines (e.g., HL-60) via apoptosis assays (Annexin V/PI staining) .

Q. What structural modifications enhance the pharmacokinetic profile of N-(2-aminophenyl)butanamide derivatives, and how are these evaluated?

  • SAR Strategies :

  • Substitution on the phenyl ring : Introduce electron-withdrawing groups (e.g., Cl, Br) at the 4-position to improve metabolic stability .
  • Backbone elongation : Replace butanamide with pentanamide to enhance lipophilicity and blood-brain barrier penetration .
    • Evaluation Metrics :
  • LogP : Measure via shake-flask method or computational tools (e.g., ChemAxon).
  • Plasma stability : Incubate compounds in human plasma (37°C, 24h) and quantify remaining parent compound via LC-MS .

Q. How can researchers resolve contradictions in reported biological activities of N-(2-aminophenyl)butanamide analogs across studies?

  • Troubleshooting Framework :

  • Assay standardization : Compare protocols for HDAC inhibition (e.g., substrate concentration, incubation time) .
  • Impurity profiling : Use HPLC-UV/ELSD to identify and quantify synthetic by-products (e.g., unreacted starting materials) that may skew bioactivity results .
  • Orthogonal validation : Confirm anticancer activity in multiple cell lines (e.g., solid tumors vs. leukemia) and animal models (e.g., xenograft mice) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.